molecular formula C16H12BrClN4OS4 B12148050 N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B12148050
M. Wt: 519.9 g/mol
InChI Key: HBGNQHUKOTVLRN-GXHLCREISA-N
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Description

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of thiophene, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiadiazole Ring: This can be achieved by reacting 2-chlorobenzyl mercaptan with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole ring.

    Bromination of Thiophene: The thiophene ring is brominated using bromine in an organic solvent like chloroform to introduce the bromine atom at the 5-position.

    Schiff Base Formation: The brominated thiophene is then reacted with an amine derivative to form the Schiff base, which involves the condensation of the aldehyde group with the amine.

    Final Coupling: The thiadiazole derivative is coupled with the Schiff base under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiophene rings.

    Reduction: Reduction reactions can target the imine (Schiff base) group, converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, such as thiophene derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies for its antimicrobial and anticancer properties. The presence of the thiadiazole ring is particularly significant, as this moiety is known for its biological activity.

Medicine

In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or corrosion inhibitors, due to the stability and reactivity of its functional groups.

Mechanism of Action

The mechanism by which N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and thiophene moieties. These interactions can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-naphthalen-1-ylacetamide
  • 2-[(5-bromothiophen-2-yl)methylideneamino]-N-(2-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide stands out due to the presence of both thiadiazole and thiophene rings, which contribute to its unique reactivity and potential biological activity. The combination of these functional groups is relatively rare, making this compound a subject of interest for further research.

Properties

Molecular Formula

C16H12BrClN4OS4

Molecular Weight

519.9 g/mol

IUPAC Name

N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H12BrClN4OS4/c17-13-6-5-11(26-13)7-19-20-14(23)9-25-16-22-21-15(27-16)24-8-10-3-1-2-4-12(10)18/h1-7H,8-9H2,(H,20,23)/b19-7-

InChI Key

HBGNQHUKOTVLRN-GXHLCREISA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=C(S3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(S3)Br)Cl

Origin of Product

United States

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